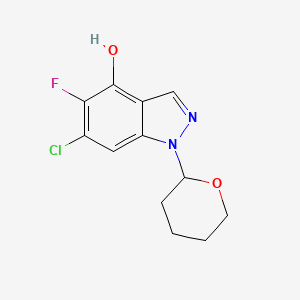

6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

CAS No.:

Cat. No.: VC17365872

Molecular Formula: C12H12ClFN2O2

Molecular Weight: 270.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12ClFN2O2 |

|---|---|

| Molecular Weight | 270.69 g/mol |

| IUPAC Name | 6-chloro-5-fluoro-1-(oxan-2-yl)indazol-4-ol |

| Standard InChI | InChI=1S/C12H12ClFN2O2/c13-8-5-9-7(12(17)11(8)14)6-15-16(9)10-3-1-2-4-18-10/h5-6,10,17H,1-4H2 |

| Standard InChI Key | VSUDHOOTUKTATP-UHFFFAOYSA-N |

| Canonical SMILES | C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)O)F)Cl |

Introduction

6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its complex molecular structure and potential biological activities. This compound features a unique combination of functional groups, including a chloro group, a fluoro group, an indazole moiety, and a tetrahydropyran ring.

Synthesis

The synthesis of 6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves the reaction of 5-chloroindazole with tetrahydro-2H-pyran-2-ol under specific catalytic conditions. The process may involve multiple steps, including substitution reactions and potentially oxidation steps, depending on the desired product and conditions employed.

Chemical Reactions and Reactivity

This compound can participate in various chemical reactions, including substitution and oxidation reactions. The outcomes of these reactions are highly dependent on the choice of reagents and reaction conditions. The presence of halogen atoms significantly influences its solubility and reactivity compared to non-halogenated analogs.

| Reaction Type | Possible Outcomes |

|---|---|

| Substitution | Derivatives with different functional groups |

| Oxidation | Oxides or other oxidized products |

Biological Activities and Potential Applications

6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is classified as an indazole derivative, known for diverse pharmacological properties. Its potential biological activities are being studied to understand its interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that it may exhibit pharmacological effects by modulating specific signaling pathways.

| Biological Activity | Potential Application |

|---|---|

| Enzyme/Receptor Interactions | Therapeutic applications in drug development |

| Signaling Pathway Modulation | Potential treatment for diseases related to dysregulated pathways |

Comparison with Similar Compounds

Several compounds exhibit structural similarities to 6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol, including:

-

5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol: Lacks the fluoro group but shares a similar indazole structure.

-

4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Has a different position of the fluoro group.

-

6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol: Contains a methyl group instead of a chloro group.

| Compound | CAS Number | Unique Features |

|---|---|---|

| 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol | 2056937-90-5 | Lacks fluoro group |

| 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 1178903-32-6 | Different fluoro position |

| 6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol | 2368910-52-3 | Contains methyl instead of chloro |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume